4-Fluoroindoline

Vue d'ensemble

Description

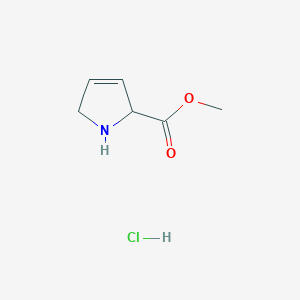

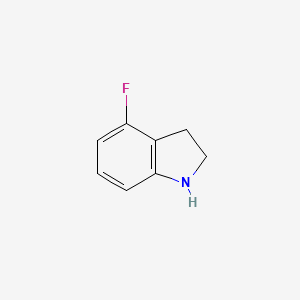

4-Fluoroindoline is a chemical compound with the molecular formula C8H8FN . It has an average mass of 137.154 Da and a mono-isotopic mass of 137.064072 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing indoline ring . The fluorine atom is attached to the fourth carbon in the indoline ring .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 215.7±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 37.2±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 118.8±3.0 cm3 .Applications De Recherche Scientifique

Synthèse de dérivés indoliques fluorés

4-Fluoroindoline: est utilisé dans la synthèse de nouveaux dérivés indoliques fluorés. Ces composés sont synthétisés à l'aide de l'irradiation micro-ondes, une méthode rapide et efficace. L'incorporation d'atomes de fluor dans les molécules peut influencer considérablement leur réactivité, leur sélectivité et leur activité biologique . Ce procédé est avantageux pour la production de composés présentant une stabilité accrue à l'oxydation, à l'hydrolyse et à la chaleur, des caractéristiques souhaitables dans les produits pharmaceutiques, les polymères et les produits agrochimiques .

Applications pharmaceutiques

Dans l'industrie pharmaceutique, This compound sert de précurseur pour diverses molécules bioactives. Il est utilisé pour créer des inhibiteurs de la tryptophane dioxygénase, qui ont un potentiel en tant qu'immunomodulateurs anticancéreux. En outre, il participe au développement d'agents antifongiques, d'inhibiteurs du cotransporteur de glucose dépendant du sodium 2 (SGLT2) pour la gestion du diabète et d'inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) .

Recherche sur le cancer

Le composé est essentiel dans la préparation d'inhibiteurs qui ciblent la prolifération des cellules cancéreuses du sein humain. En modifiant la structure de l'indoline, les chercheurs peuvent développer des molécules qui peuvent interférer avec la croissance et la survie des cellules cancéreuses .

Recherche sur le VIH

This compound: est également utilisé dans la création d'inhibiteurs de l'attachement du VIH-1. Ces inhibiteurs peuvent potentiellement empêcher le virus de se fixer aux cellules hôtes, empêchant ainsi la propagation du virus dans l'organisme .

Troubles neurologiques

Il joue un rôle dans la synthèse des inhibiteurs de la recapture des monoamines. Ces inhibiteurs sont importants dans le traitement de divers troubles neurologiques, notamment la dépression et l'anxiété, en affectant les niveaux de neurotransmetteurs dans le cerveau .

Inhibition de l'histone désacétylase (HDAC)

Les chercheurs utilisent This compound pour développer des inhibiteurs de l'histone désacétylase (HDAC). Les HDAC sont des enzymes qui modifient la structure de la chromatine et jouent un rôle dans l'expression des gènes. Les inhibiteurs des HDAC sont explorés pour leur potentiel thérapeutique dans le cancer et d'autres maladies .

Mécanisme D'action

Target of Action

4-Fluoroindoline is a fluorinated heterocycle . Fluorinated heterocycles are important components of many marketed drugs, with 20% of anticancer and antibiotic drugs containing fluorine atoms . .

Mode of Action

It is known that fluorinated heterocycles can significantly affect the anticancer and antimicrobial activities of drugs . The presence of fluorine in these compounds can influence their reactivity, selectivity, and biological activity .

Biochemical Pathways

For instance, some fluorinated heterocycles have been found to inhibit the VEGFR-2 signaling pathway, which is a promising approach for the treatment of cancer .

Pharmacokinetics

The presence of fluorine in drug molecules can influence their pharmacokinetic properties, potentially enhancing their bioavailability .

Result of Action

It is known that fluorinated heterocycles can exhibit promising safety indices via their reduced cytotoxicity in non-cancerous cell lines .

Action Environment

It is known that the environment can play a significant role in the action of drug molecules, influencing their stability, efficacy, and overall performance .

Avantages Et Limitations Des Expériences En Laboratoire

4-Fluoroindoline has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is a versatile building block for the synthesis of various organic compounds. Additionally, it has a wide range of biological activities, making it a useful target for medicinal chemistry and organic synthesis. However, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, it has a relatively low melting point, which can make it difficult to use in certain experiments.

Orientations Futures

There are a number of potential future directions for 4-fluoroindoline. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of this compound could lead to the development of new drug targets.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Fluoroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been studied for its selective inhibition of the endoplasmic reticulum kinase (PERK) enzyme, which is crucial in the unfolded protein response pathway . This interaction highlights its potential in modulating cellular stress responses and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by disrupting the PERK pathway, leading to cell death . Additionally, it affects the expression of genes involved in cell cycle regulation and stress responses, thereby altering cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the PERK enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the PERK pathway and continuous induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to selectively inhibit the PERK pathway without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys . The compound’s metabolism can influence its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in the endoplasmic reticulum, where it exerts its inhibitory effects on the PERK pathway . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It predominantly localizes to the endoplasmic reticulum, where it interacts with the PERK enzyme . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the endoplasmic reticulum . The compound’s activity is closely linked to its ability to reach and accumulate in this subcellular compartment.

Propriétés

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOXZRRFDMQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585690 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

552866-98-5 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

ruthenium(II)](/img/structure/B1316115.png)